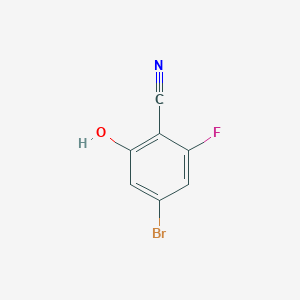

4-Bromo-2-fluoro-6-hydroxybenzonitrile

Overview

Description

4-Bromo-2-fluoro-6-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4BrFN and a molecular weight of 182.017 g/mol . It is also known by other names, including p-bromobenzonitrile , 1-bromo-4-cyanobenzene , and 4-bromobenzoic acid nitrile . Let’s explore its properties and characteristics further.

Scientific Research Applications

Herbicide Development and Plant Resistance

- A study highlights the engineering of herbicide resistance in plants through the expression of a bacterial gene that detoxifies bromoxynil, a compound structurally related to 4-Bromo-2-fluoro-6-hydroxybenzonitrile, demonstrating a method for enhancing plant resistance to herbicides (Stalker, Mcbride, & Malyj, 1988).

Synthetic Chemistry

- The facile synthesis of 2-bromo-3-fluorobenzonitrile via halodeboronation of aryl boronic acids, demonstrating the utility of such transformations in creating halogenated aromatic nitriles, which could be relevant for synthesizing derivatives including this compound (Szumigala, Devine, Gauthier, & Volante, 2004).

Radiofluorination and Radiopharmaceuticals

- A method for radiofluorination using 4-fluorobenzonitrile oxide for easy labeling of low-molecular-weight radiopharmaceuticals, indicating potential applications in the development of diagnostic and therapeutic agents (Zlatopolskiy, Kandler, Kobus, Mottaghy, & Neumaier, 2012).

Mechanism of Action

Target of Action

It is known that this compound is often used in the suzuki–miyaura coupling reaction , a type of cross-coupling reaction, suggesting that its primary targets could be organoboron compounds and palladium (II) complexes .

Mode of Action

In the context of the Suzuki–Miyaura coupling reaction, 4-Bromo-2-fluoro-6-hydroxybenzonitrile likely interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium, forming a new carbon-carbon bond .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is often used, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed in a variety of environmental conditions.

Properties

IUPAC Name |

4-bromo-2-fluoro-6-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDAEBQYIBXEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C#N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2708906.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2708908.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2708912.png)

![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708915.png)

![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2708917.png)

methylboronic acid](/img/structure/B2708922.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B2708924.png)

![7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2708926.png)